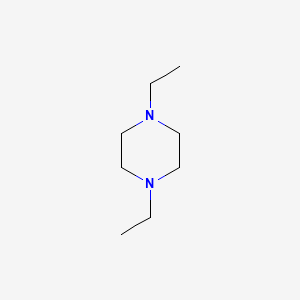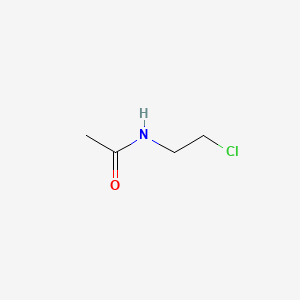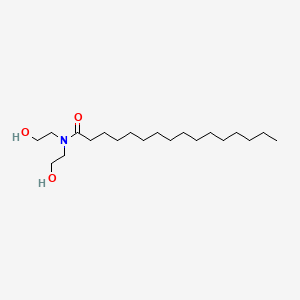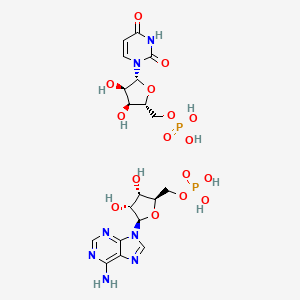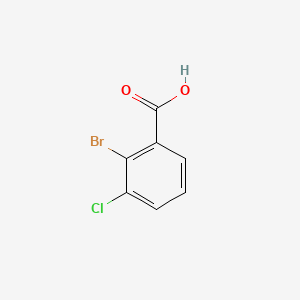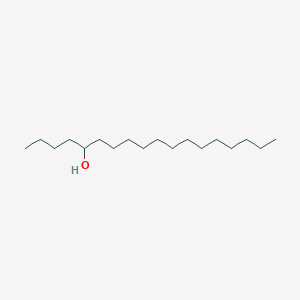![molecular formula C13H8OS B1583946 Dibenzo[b,d]thiophen-2-carbaldehyd CAS No. 22099-23-6](/img/structure/B1583946.png)
Dibenzo[b,d]thiophen-2-carbaldehyd
Übersicht
Beschreibung
Dibenzo[b,d]thiophene-2-carbaldehyde, also known as 2-Dibenzothiophenecarboxaldehyde, is a chemical compound with the molecular formula C13H8OS . It is chemically similar to anthracene .
Synthesis Analysis
Dibenzo[b,d]thiophene-2-carbaldehyde can be synthesized from biphenyl and sulfur dichloride in the presence of aluminium chloride . The reduction with lithium results in the scission of one C-S bond . With butyllithium, this heterocycle undergoes stepwise lithiation at the 4-position .Molecular Structure Analysis
The molecular structure of Dibenzo[b,d]thiophene-2-carbaldehyde consists of two benzene rings fused to a central thiophene ring . The InChI code for this compound is 1S/C13H8OS/c14-8-9-5-6-13-11(7-9)10-3-1-2-4-12(10)15-13/h1-8H .Physical And Chemical Properties Analysis
Dibenzo[b,d]thiophene-2-carbaldehyde is a solid at room temperature . It has a molecular weight of 212.27 .Wissenschaftliche Forschungsanwendungen
Synthese von trizyklischen Heterocyclen
Dibenzo[b,d]thiophen-2-carbaldehyd: wird bei der Synthese neuer trizyklischer heterocyclischer Verbindungen verwendet. Diese Verbindungen, wie z. B. Xanthene-1,8-dione, die mit Dibenzo[b,d]thiophen verbunden sind, werden durch Eintopf-Kondensationsprozesse synthetisiert . Diese Anwendung ist für die Entwicklung von Materialien mit potenziellen optoelektronischen Eigenschaften von Bedeutung.
UV-Vis-Absorptionsstudien
Die Verbindung spielt eine entscheidende Rolle bei UV-Vis-Absorptionsstudien für die Materialwissenschaft. Sie ist an der Untersuchung der Absorptionseigenschaften synthetisierter Verbindungen beteiligt, was für das Verständnis ihrer Eignung für verschiedene Anwendungen wie Lasertechnologien und photodynamische Therapie unerlässlich ist .
Optoelektronische Materialien
Aufgrund seiner erweiterten Konjugation mit aromatischen Gruppen weist This compound Anwendungen in optoelektronischen Materialien auf. Es bildet einen wichtigen Bestandteil in Laserfarbstoffen und wird in Lasertechnologien für Anwendungen wie photodynamische Therapie eingesetzt .
Fluoreszierende Materialien
Die Verbindung wird als pH-sensitives fluoreszierendes Material verwendet. Diese Anwendung ist besonders nützlich für die Visualisierung von Biomolekülen, was die biologische und medizinische Forschung unterstützt, bei der die Verfolgung und Abbildung bestimmter Zellen oder Moleküle erforderlich sind .
Zwischenprodukt in der organischen Synthese
Als Zwischenprodukt in der organischen Synthese wird This compound zur Herstellung einer Vielzahl von Molekülen verwendet, darunter biologisch aktive Verbindungen. Dies macht es zu einem wertvollen Baustein in der pharmazeutischen Forschung und Entwicklung .
Korrosionsschutzmittel
In der Industriechemie und Materialwissenschaft werden Derivate von This compound als Korrosionsschutzmittel eingesetzt. Diese Anwendung ist entscheidend für den Schutz von Materialien und Strukturen vor Korrosion, wodurch ihre Lebensdauer und Zuverlässigkeit verlängert werden .
Organische Halbleiter
Die planare Architektur von This compound macht es zu einer idealen konjugierten Einheit für den Bau von organischen Halbleitern. Diese Halbleiter sind entscheidend für die Entwicklung elektronischer Geräte und bieten eine Alternative zu herkömmlichen siliziumbasierten Halbleitern .
Medizinische Chemie
Die Derivate der Verbindung weisen verschiedene biologische Aktivitäten auf, darunter antibakterielle, Antidepressiva- und Antituberkulose-Eigenschaften. Dies unterstreicht seine Bedeutung in der medizinischen Chemie, wo es zur Entwicklung neuer Therapeutika führen kann .
Safety and Hazards
Dibenzo[b,d]thiophene-2-carbaldehyde is classified as a hazardous substance. It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
Relevant Papers Unfortunately, there are not many papers available that specifically discuss Dibenzo[b,d]thiophene-2-carbaldehyde .
Eigenschaften
IUPAC Name |
dibenzothiophene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8OS/c14-8-9-5-6-13-11(7-9)10-3-1-2-4-12(10)15-13/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFGXAEFJJINHAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(S2)C=CC(=C3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40348892 | |
| Record name | dibenzo[b,d]thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40348892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22099-23-6 | |
| Record name | dibenzo[b,d]thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40348892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


